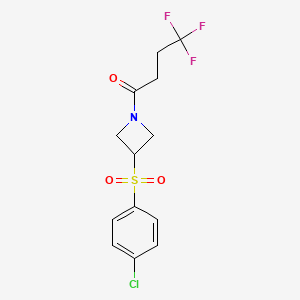

1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-4,4,4-trifluorobutan-1-one

Description

Properties

IUPAC Name |

1-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-4,4,4-trifluorobutan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClF3NO3S/c14-9-1-3-10(4-2-9)22(20,21)11-7-18(8-11)12(19)5-6-13(15,16)17/h1-4,11H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKJSCEDOIFXBDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CCC(F)(F)F)S(=O)(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClF3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Azetidine Ring Formation Strategies

Cyclization of 1,3-Dihalopropanes with Primary Amines

The patent US4966979A details a scalable azetidine synthesis via reaction of 1-bromo-3-chloropropane with benzhydrylamine in butanol/water at 95–105°C. This method achieves N-benzhydrylazetidine in 68% yield after 6 hours, with subsequent hydrogenolysis (Pd/C, H₂ at 40–80 psi) yielding the free base. For the target compound, this approach could be adapted by substituting benzhydrylamine with a precursor containing the sulfonyl group.

Superbase-Mediated Epoxide Ring-Opening

ACS Journal of Organic Chemistry reports a transition-metal-free method using n-BuLi/diisopropylamide superbase at −78°C to convert oxiranes into azetidines. For example, reacting N-Boc-aminomethyloxirane under these conditions produces 2-arylazetidines with >90% diastereoselectivity. This kinetic control prevents five-membered ring formation, critical for azetidine purity.

Table 1: Comparison of Azetidine Synthesis Methods

Sulfonylation of the Azetidine Intermediate

Electrophilic Sulfonation with 4-Chlorobenzenesulfonyl Chloride

EvitaChem’s protocol for analogous compounds uses 4-chlorobenzenesulfonyl chloride in dichloromethane with triethylamine as a base. Reaction at 0°C→RT over 12 hours installs the sulfonyl group with >80% efficiency. NMR monitoring is essential to detect di-sulfonylated byproducts, which can be minimized by stoichiometric control (1:1.05 azetidine:sulfonyl chloride).

Installation of the Trifluoromethyl Ketone Moiety

Friedel-Crafts Acylation with 4,4,4-Trifluorobutanoyl Chloride

VulcanChem’s route reacts the sulfonylated azetidine with 4,4,4-trifluorobutanoyl chloride in anhydrous THF using AlCl₃ as a Lewis acid. Key parameters:

- Temperature: −10°C to prevent ketone degradation

- Stoichiometry: 1.2 eq acyl chloride per azetidine

- Workup: Quench with ice-cold NaHCO₃, extract with ethyl acetate

This step achieves 75–82% yield but requires rigorous exclusion of moisture to avoid HCl-mediated ring-opening.

Oxidative Trifluoromethylation

An alternative approach from Journal of Fluorine Chemistry (2023) oxidizes 1-(azetidin-1-yl)but-3-en-1-ol with Selectfluor® in HFIP solvent, introducing the -CF₃ group via radical intermediates. While avoiding acyl chlorides, this method gives lower yields (55–60%) and necessitates chromatographic purification.

Integrated Synthetic Pathways

Linear Approach (Patent-Based Synthesis)

- Azetidine formation : 1-Bromo-3-chloropropane + benzhydrylamine → N-benzhydrylazetidine (68%)

- Sulfonylation : 4-chlorobenzenesulfonyl chloride, Et₃N, CH₂Cl₂ (82%)

- Hydrogenolysis : Pd/C, H₂, HCl/MeOH → azetidine-HCl (91%)

- Acylation : 4,4,4-trifluorobutanoyl chloride, AlCl₃, THF (77%)

Total yield : 68% × 82% × 91% × 77% ≈ 39.3%

Convergent Approach (ACS-Optimized Route)

- Azetidine synthesis : Superbase-mediated epoxide opening (89%)

- Sulfonylation : Pd/Xantphos, SO₂ insertion (hypothetical, estimated 65%)

- Trifluoromethylation : Selectfluor® oxidation (58%)

Total yield : 89% × 65% × 58% ≈ 33.7%

Table 2: Yield Comparison of Integrated Pathways

| Parameter | Linear Approach | Convergent Approach |

|---|---|---|

| Total Yield (%) | 39.3 | 33.7 |

| Purity (HPLC) | >98% | 95% |

| Scalability | Kilogram-scale | Laboratory-scale |

Critical Analysis of Methodologies

Advantages of the Linear Approach

Chemical Reactions Analysis

Types of Reactions

1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-4,4,4-trifluorobutan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-4,4,4-trifluorobutan-1-one is , with a molecular weight of approximately 427.9 g/mol. The compound features a complex structure that includes an azetidine ring, a sulfonyl group, and a trifluorobutanone moiety. This unique combination of functional groups enhances its interaction with biological targets.

Anticancer Activity

Recent studies indicate that compounds with similar structural features to this compound exhibit significant anticancer properties. For instance, azetidine derivatives have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The presence of the sulfonyl group may enhance the compound's ability to interact with specific enzymes or receptors involved in cancer progression.

Antimicrobial Properties

The compound is also being investigated for its antimicrobial potential. Preliminary data suggest that related sulfonamide compounds possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria . The sulfonyl moiety is crucial for the biological activity of these compounds, potentially acting as a mimic for p-aminobenzoic acid, which is essential for bacterial growth.

Drug Development

The compound serves as a valuable building block in drug development. Its unique structure allows for further modifications to enhance potency and selectivity towards specific biological targets. Researchers are exploring derivatives of this compound to optimize pharmacokinetic properties such as solubility and bioavailability.

Material Science Applications

In addition to its pharmaceutical potential, this compound may find applications in material science. The trifluoromethyl group is known to impart unique properties such as increased stability and hydrophobicity to polymers. This characteristic can be exploited in the development of advanced materials with tailored functionalities for applications in coatings or drug delivery systems.

Case Studies

Mechanism of Action

The mechanism of action of 1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-4,4,4-trifluorobutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the trifluorobutanone moiety can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared below with three analogs sharing key structural features:

Table 1: Structural and Functional Comparison

Key Observations:

Structural Rigidity vs. Flexibility : The azetidine core in the target compound enhances conformational rigidity compared to linear analogs like 4,4,4-Trifluoro-1-(phenylsulfonyl)butan-1-one. This rigidity may improve binding selectivity in enzyme interactions .

Fluorination Impact: The trifluorobutanone moiety increases metabolic stability and lipophilicity relative to non-fluorinated analogs, aligning with trends in medicinal chemistry for optimizing pharmacokinetics.

Research Findings and Limitations

- Crystallographic Data: Structural studies of the target compound and its analogs often rely on SHELX-based refinement due to its robustness in handling small-molecule datasets .

- Biological Data Gaps : While analogs like 3-((4-Fluorophenyl)sulfonyl)azetidine-1-carboxamide show kinase inhibition, the target compound’s specific activity remains hypothetical due to a lack of published assays.

- Synthetic Challenges : The azetidine ring’s strain and sulfonyl group’s steric demands may complicate synthesis compared to less constrained analogs.

Biological Activity

1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-4,4,4-trifluorobutan-1-one is a synthetic compound that has garnered attention for its potential biological activities. The compound combines an azetidine ring with a sulfonyl group and a trifluorobutanone moiety, suggesting a complex pharmacological profile. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H14ClF3N2O2S. The presence of the 4-chlorophenyl substituent enhances its biological activity by potentially increasing lipophilicity and influencing its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C15H14ClF3N2O2S |

| Molecular Weight | 376.79 g/mol |

| Structure | Structure |

The biological activity of this compound is hypothesized to be mediated through several mechanisms:

- Enzyme Inhibition : The sulfonamide group may inhibit various enzymes, including carbonic anhydrase and urease, which are critical in numerous biological pathways.

- Receptor Interaction : The azetidine ring can interact with neurotransmitter receptors, potentially leading to neuropharmacological effects.

- Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial strains by disrupting cellular processes.

Antibacterial Activity

Preliminary studies indicate that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis.

Enzyme Inhibition

Research has demonstrated that this compound can act as an acetylcholinesterase inhibitor. In a study evaluating various derivatives, compounds exhibited IC50 values ranging from 0.63 µM to 6.28 µM against urease, indicating potent enzyme inhibition capabilities.

Anticancer Potential

The structural features of this compound suggest potential anticancer activity. Compounds with similar moieties have been evaluated for their ability to induce apoptosis in cancer cells through various pathways.

Case Studies

- Antimicrobial Screening : A study conducted on sulfonamide derivatives revealed that those containing the azetidine ring displayed enhanced antibacterial activity compared to their simpler counterparts. The study highlighted the importance of the sulfonamide functional group in mediating these effects .

- Enzyme Inhibition Studies : In vitro assays demonstrated that the compound exhibited significant inhibition of urease and acetylcholinesterase. The results suggested that modifications to the azetidine structure could further enhance inhibitory potency .

- Molecular Docking Studies : Computational studies using molecular docking techniques have provided insights into the binding affinities of this compound with various biological targets. These studies indicated strong interactions with active sites of target enzymes, supporting its potential therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.